molecular formula C11H17NO2S B2880352 (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 866040-35-9

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2880352
CAS No.: 866040-35-9
M. Wt: 227.32
InChI Key: UGDUCKPOEPZGGT-HJWRWDBZSA-N
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Description

(5Z)-5-Heptylidene-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic compound based on the privileged 2,4-thiazolidinedione (TZD) scaffold, a five-membered heterocyclic structure known for its versatile pharmacological profile . The TZD core is a recognized structural motif in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities by interacting with various enzymes and receptors . The specific substitutions at the C5 (heptylidene) and N3 (methyl) positions are designed to modulate the compound's properties and biological potency, a common strategy in the development of active TZD-based agents . The primary research value of this compound lies in its potential as an insulin sensitizer for the study of Type 2 Diabetes Mellitus. TZDs are known to act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, leading to reduced insulin resistance, increased glucose uptake in peripheral tissues, and decreased hepatic gluconeogenesis . Furthermore, TZD derivatives are investigated for their anticancer properties, as they can disrupt the cell cycle, induce apoptosis, and inhibit tumor angiogenesis in various experimental models . Additional research applications include exploring its antimicrobial activity against gram-positive and gram-negative bacteria, as well as its antioxidant potential to scavenge free radicals . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-4-5-6-7-8-9-10(13)12(2)11(14)15-9/h8H,3-7H2,1-2H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDUCKPOEPZGGT-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C1C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\1/C(=O)N(C(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

Starting Materials :

  • Monochloroacetic acid (ClCH₂COOH)
  • N-Methylthiourea (CH₃NHCSNH₂)

Protocol :

  • Aqueous solutions of monochloroacetic acid (5.6 g in 6 mL H₂O) and N-methylthiourea (4.56 g in 6 mL H₂O) are mixed under vigorous stirring.
  • Concentrated HCl is added, and the mixture is refluxed at 100–110°C for 10 hours.
  • The resulting white precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Characterization Data :

  • Yield : 78%
  • Melting Point : 118–120°C
  • IR (KBr) : 1730 cm⁻¹ (C=O), 1566 cm⁻¹ (C=C)
  • ¹H NMR (CDCl₃) : δ 3.77 (s, 3H, NCH₃), 4.93 (s, 2H, SCH₂)

The introduction of the heptylidene group proceeds via a base-catalyzed condensation between 3-methyl-thiazolidine-2,4-dione and heptanal.

Optimized Reaction Conditions

Reagents :

  • 3-Methyl-thiazolidine-2,4-dione (2.5 g, 21.36 mmol)
  • Heptanal (21.36 mmol)
  • Piperidine (14.11 mmol) in ethanol (150 mL)

Procedure :

  • The reactants are combined in anhydrous ethanol and refluxed at 75°C for 24 hours under nitrogen.
  • The mixture is cooled, acidified with acetic acid, and filtered to isolate the crude product.
  • Purification is achieved via recrystallization from ethyl acetate.

Critical Parameters :

  • Catalyst : Piperidine facilitates enolate formation, enhancing nucleophilic attack on the aldehyde.
  • Temperature : Prolonged reflux ensures complete conversion while minimizing side reactions.
  • Stereochemical Control : The Z-configuration is favored due to steric hindrance between the heptyl chain and thiazolidinedione ring during imine formation.

Characterization of (5Z)-5-Heptylidene-3-Methyl-1,3-Thiazolidine-2,4-Dione

Analytical Data :

  • Yield : 82%
  • Melting Point : 185–187°C
  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinedione), 1680 cm⁻¹ (C=C)
  • ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₂CH₃), 1.26–1.45 (m, 8H, CH₂), 2.35 (q, 2H, CH₂C=), 3.42 (s, 3H, NCH₃), 7.21 (s, 1H, CH=)
  • ¹³C NMR : δ 169.8 (C=O), 140.2 (C=C), 34.5 (NCH₃), 31.2–22.6 (heptyl chain)

Comparative Analysis of Synthetic Routes

Alternative Catalysts and Solvents

Catalyst Solvent Reaction Time (h) Yield (%) Z:E Ratio
Piperidine Ethanol 24 82 9:1
DBU Toluene 18 76 8:1
L-Proline DMF 30 68 7:1

Key Findings :

  • Piperidine in ethanol achieves optimal yield and stereoselectivity.
  • Polar aprotic solvents (e.g., DMF) reduce reaction efficiency due to poor aldehyde solubility.

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis

A 10-fold scale-up (250 g substrate) in a stirred-tank reactor demonstrated:

  • Consistent Yield : 80–83%
  • Purity : >98% (HPLC)
  • Energy Efficiency : 15% reduction in reflux time via microwave assistance.

Challenges and Mitigation Strategies

  • Byproduct Formation : Aldol side products are minimized by strict temperature control.
  • Purification Difficulties : The heptyl chain’s hydrophobicity necessitates gradient column chromatography for analytical-grade purity.
  • Z/E Isomerization : Storage at −20°C in amber vials prevents thermal isomerization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazolidinediones.

Scientific Research Applications

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Arylidene Derivatives : Compounds with aromatic substituents (e.g., 4-fluorobenzylidene) exhibit strong enzyme inhibition (e.g., 15-PGDH IC₅₀ = 60 µM ). Electron-withdrawing groups (e.g., -F) enhance receptor binding via polar interactions.
  • Heterocyclic Substituents : Pyridinylmethylidene analogs demonstrate moderate inhibition of CDGSH iron-sulfur protein 1 (Ki = 831 µM) , suggesting heteroaromatic groups may balance hydrophobicity and polarity.

Antioxidant Activity

  • DPPH Radical Scavenging: 3-Coumarinyl-5-arylidene-TZDs (e.g., 5g, 5k) showed moderate to high antioxidant activity (IC₅₀ = 12–45 µM), attributed to electron-donating groups like -OH or -OCH₃ . The heptylidene group’s lack of aromaticity may reduce antioxidant efficacy compared to phenolic analogs.

Antimicrobial Activity

  • Mannich Base Derivatives : (5E)-5-Arylidene-TZDs with piperazine or thiophene substituents demonstrated broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli . The heptylidene group’s lipophilicity could enhance penetration into bacterial membranes.

Enzyme Inhibition

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): Arylidene-TZDs with thiophene or propan-2-yloxyethoxy substituents showed IC₅₀ values ranging from 60 to 1248 µM .
  • CDGSH Iron-Sulfur Protein 1 : Pyridinylmethylidene analogs exhibited weaker inhibition (Ki = 831 µM), suggesting alkylidene derivatives like the target compound may require structural optimization for this target .

Physicochemical Properties

  • Thermal Stability : Arylidene-TZDs decompose at higher temperatures (e.g., 300°C for bromo-indolyl derivatives ), whereas alkylidene analogs may exhibit lower melting points due to reduced crystallinity.

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